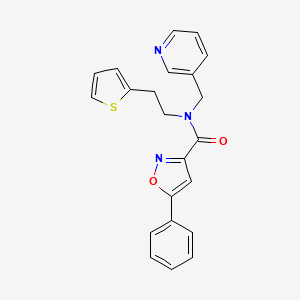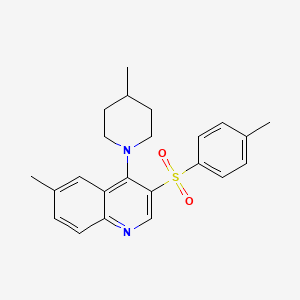
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as MMPSQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to bind to certain proteins, such as albumin and transferrin, and this binding may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects:
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have antioxidant properties and may have potential use in treating oxidative stress-related diseases. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its selectivity for certain metal ions, which makes it a potential candidate for use in detecting metal ions in biological samples. However, one limitation of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its potential toxicity, which may limit its use in certain applications. Additionally, the fluorescent properties of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline may be affected by pH and other environmental factors, which may limit its use in certain experimental conditions.
Future Directions
There are several future directions for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline research. One potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based probes for the detection of metal ions in biological samples. Another potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based therapeutics for the treatment of oxidative stress-related diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline and its potential applications in scientific research.
Synthesis Methods
The synthesis method for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline involves a multi-step process that includes the reaction of 4-methylpiperidine with 4-chloro-6-methyl-3-(4-methylphenyl) sulfonylquinoline. This reaction produces the intermediate compound, which is then further reacted with sodium hydride and methyl iodide to produce the final product, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline. This synthesis method has been optimized and has been shown to produce high yields of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been studied for its potential use in various scientific research applications. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline a potential candidate for use in detecting metal ions in biological samples.
properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-4-7-19(8-5-16)28(26,27)22-15-24-21-9-6-18(3)14-20(21)23(22)25-12-10-17(2)11-13-25/h4-9,14-15,17H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKBEYSAUABFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

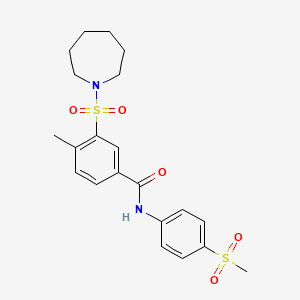
![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2395585.png)


![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
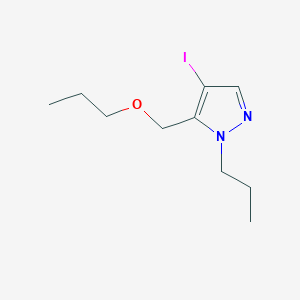
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
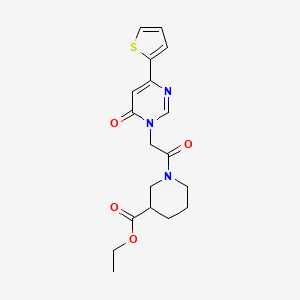
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)

